Bienvenue dans la boutique en ligne BenchChem!

N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide

Monoamine Oxidase Inhibition Neurodegeneration Research MAO-B Selectivity

This quinoline-4-carboxamide is differentiated by its 4-chlorophenyl substituent, which reverses MAO isoform selectivity to MAO-B (IC50 1,130 nM) while leaving MAO-A activity intact (>100,000 nM). The 22-fold potency gain over the 4-methyl analog provides a validated SAR pair for medicinal chemistry. Procure for MAO-B-selective neuroprotection assays (1–10 µM) or dual-mechanism anticancer panels targeting Ndc80–microtubule interactions. MW 401.8, logP ~3.3, CNS-accessible.

Molecular Formula C23H16ClN3O2
Molecular Weight 401.8 g/mol
Cat. No. B3481833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide
Molecular FormulaC23H16ClN3O2
Molecular Weight401.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C23H16ClN3O2/c24-16-9-5-14(6-10-16)21-13-19(18-3-1-2-4-20(18)27-21)23(29)26-17-11-7-15(8-12-17)22(25)28/h1-13H,(H2,25,28)(H,26,29)
InChIKeyZAWOEMILFIBXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide: A Selective MAO-B Inhibitor Scaffold for Neurological and Oncological Research Procurement


N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide (CAS 1370243-61-0) is a synthetic quinoline-4-carboxamide derivative featuring a 4-chlorophenyl substituent at the quinoline 2-position and a 4-carbamoylphenyl carboxamide moiety. This compound belongs to a broader class of quinoline-4-carboxamides that have demonstrated multi-target pharmacological profiles, including monoamine oxidase (MAO) inhibition, antimalarial activity via translation elongation factor 2 (PfEF2) inhibition, and Ndc80 kinetochore–microtubule binding inhibition [1] [2] [3]. The presence of the electron-withdrawing 4-chloro substituent critically differentiates this compound from its des-chloro and methyl-substituted analogs by reversing MAO isoform selectivity and enhancing target binding affinity through specific hydrophobic and electronic interactions [4].

Why N-(4-Carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide Cannot Be Replaced by Generic Quinoline-4-carboxamide Analogs in Targeted Research Applications


Quinoline-4-carboxamide derivatives exhibit profound variations in biological activity depending on subtle changes in peripheral substitution. The 4-chlorophenyl group in the target compound is not a passive structural element; it directly governs MAO isoform selectivity, with the target compound showing strong MAO-B preference (IC50 = 1,130 nM) and negligible MAO-A inhibition (IC50 > 100,000 nM), whereas the des-chloro analog N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide displays the opposite selectivity profile (MAO-A IC50 = 25,300 nM; MAO-B IC50 ≈ 100,000 nM) [1] [2]. Similarly, the 4-methyl analog shows markedly weaker MAO-B potency (IC50 ≈ 25,300 nM), representing a ~22-fold loss in activity relative to the chloro-substituted compound [3]. These selectivity reversals and potency shifts cannot be predicted from the quinoline-4-carboxamide core alone, making generic substitution scientifically unsound for experiments requiring defined MAO-B pharmacology [4].

N-(4-Carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide: Quantified Differentiation Against Closest Structural Analogs


MAO-B vs. MAO-A Isoform Selectivity Reversal: 4-Chloro Substituent Confers >88-Fold MAO-B Selectivity Over the Des-Chloro Analog

The target compound demonstrates a striking reversal of MAO isoform selectivity compared to its closest des-chloro analog. N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide inhibits MAO-B with an IC50 of 1,130 nM while showing essentially no MAO-A inhibition (IC50 > 100,000 nM), yielding a selectivity ratio of >88-fold for MAO-B [1]. In contrast, N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide (lacking the 4-chloro substituent) preferentially inhibits MAO-A (IC50 = 25,300 nM) over MAO-B (IC50 ≈ 100,000 nM), representing an approximately 4-fold MAO-A preference [2]. The introduction of the electron-withdrawing chlorine atom thus inverts the selectivity profile from MAO-A-preferring to highly MAO-B-selective, a property critical for applications targeting Parkinson's disease and other neurological disorders where MAO-B inhibition is therapeutically relevant [3].

Monoamine Oxidase Inhibition Neurodegeneration Research MAO-B Selectivity

22-Fold Enhancement in MAO-B Inhibitory Potency Through 4-Chloro vs. 4-Methyl Substitution at the Quinoline 2-Position

Direct comparison between the 4-chloro and 4-methyl analogs reveals a substantial potency advantage for the halogenated derivative. The target compound (4-Cl) inhibits MAO-B with an IC50 of 1,130 nM, whereas the 4-methyl analog N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide exhibits an MAO-B IC50 of approximately 25,300 nM under identical assay conditions [1] [2]. This 22-fold potency enhancement is attributable to the electron-withdrawing nature of chlorine, which increases the electrophilicity of the quinoline ring and strengthens hydrophobic interactions within the MAO-B substrate cavity, as supported by DFT and molecular docking studies on related quinoline-4-carboxamide derivatives bearing electron-withdrawing substituents [3].

Structure-Activity Relationship MAO-B Inhibition Halogen Bonding

Moderate Lipophilicity (cLogP ~3.3) Balances Membrane Permeability and Aqueous Solubility Relative to High-LogP Quinoline-4-carboxamide Analogs

The target compound exhibits a calculated logP of approximately 3.22–3.38, which falls within the favorable drug-like range [1]. By comparison, the pyridinylmethyl analog 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has a significantly higher logP of 5.204, indicating excessive lipophilicity that can lead to poor aqueous solubility, high metabolic clearance, and non-specific protein binding . The antimalarial hit-to-lead optimization program for quinoline-4-carboxamides identified high logP as a key liability requiring deliberate reduction; the 4-carbamoylphenyl carboxamide moiety in the target compound contributes polarity and hydrogen-bonding capacity (H-bond donors: 2; H-bond acceptors: 3; TPSA ≈ 97.99 Ų) that moderates lipophilicity compared to analogs bearing hydrophobic amide substituents [2].

Physicochemical Properties Drug-likeness Lipophilicity Optimization

Quinoline-4-carboxamide Scaffold Enables Dual MAO-B and Ndc80/Kinetochore Target Engagement, Differentiating from Single-Mechanism MAO Inhibitors

Beyond MAO-B inhibition, the quinoline-4-carboxamide scaffold has been independently validated as an inhibitor of the Ndc80 kinetochore subcomplex–microtubule interaction, a target implicated in drug-resistant cancers [1]. Patent WO2022238863 explicitly describes quinoline-4-carboxamide derivatives, including compounds bearing 4-substituted phenyl and carbamoylphenyl groups, as Ndc80 inhibitors with demonstrated activity in cell proliferation assays [2]. While compound-specific Ndc80 IC50 data for this exact molecule are not publicly disclosed, the structural features (2-(4-chlorophenyl) substitution and 4-carbamoylphenyl carboxamide) align with the patent's Markush claims and exemplified compounds showing antiproliferative effects . This dual-mechanism potential—MAO-B inhibition for neurological applications and Ndc80 inhibition for oncology—distinguishes this compound from classical MAO inhibitors (e.g., selegiline, rasagiline) that lack the quinoline-4-carboxamide chemotype and its associated anticancer target engagement [3].

Polypharmacology Ndc80 Kinetochore Inhibition Cancer Research

Optimal Research and Procurement Application Scenarios for N-(4-Carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide


MAO-B-Selective Chemical Probe Development for Parkinson's Disease and Neuroprotection Research

The compound's >88-fold MAO-B selectivity over MAO-A positions it as a lead-like scaffold for developing MAO-B-selective inhibitors. Unlike the des-chloro analog that preferentially inhibits MAO-A, this compound can be used in assays requiring clean MAO-B pharmacology without confounding MAO-A-mediated serotonin or norepinephrine metabolism effects [1]. Researchers can employ it at concentrations of 1–10 µM to achieve substantial MAO-B inhibition while leaving MAO-A activity intact, a profile suitable for neuroprotection studies where MAO-B-mediated dopamine catabolism and reactive oxygen species generation are implicated [2].

Structure-Activity Relationship (SAR) Studies on Halogen Effects in Quinoline-4-carboxamide Pharmacology

The 22-fold potency difference between the 4-chloro and 4-methyl analogs provides a well-defined SAR pair for exploring halogen bonding, electronic effects, and lipophilicity-driven potency contributions in the quinoline-4-carboxamide series [3]. Medicinal chemistry teams can use this compound alongside the 4-fluoro, 4-bromo, and 4-methyl congeners to systematically map the pharmacophoric requirements for MAO-B inhibition, supported by DFT-derived electronic descriptors (HOMO-LUMO gap, molecular electrostatic potential) that rationalize the enhanced activity of electron-withdrawing substituents [4].

Dual-Mechanism Screening in Oncology: Concurrent MAO-B and Ndc80 Kinetochore Target Engagement

Given the quinoline-4-carboxamide scaffold's validation as both an MAO-B inhibitor and an Ndc80 kinetochore–microtubule interaction disruptor, this compound can serve as a starting point for dual-mechanism anticancer drug discovery [5]. Procurement for multi-target profiling panels enables simultaneous assessment of MAO-B-mediated metabolic effects and Ndc80-mediated mitotic disruption in drug-resistant cancer cell lines, a strategy consistent with the polypharmacology paradigm increasingly adopted in precision oncology [6].

Reference Standard for Computational ADMET Model Training and Validation

With a measured MAO-B IC50 of 1,130 nM, a calculated logP of ~3.3, and defined hydrogen-bonding capacity (2 HBD, 3 HBA, TPSA ~98 Ų), this compound provides a well-characterized data point for training and validating machine learning models that predict MAO-B inhibition, blood-brain barrier penetration, and CNS drug-likeness [7]. Its intermediate lipophilicity and moderate molecular weight (401.8 g/mol) place it within the CNS-accessible chemical space, making it a valuable benchmark for computational chemists developing QSAR models for neurotherapeutic discovery.

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.